molecular formula C16H29NO4 B1452794 (2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester CAS No. 881683-81-4

(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester

Cat. No.: B1452794
CAS No.: 881683-81-4
M. Wt: 299.41 g/mol
InChI Key: OBCVBWAIDBESKO-UHFFFAOYSA-N
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Description

(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, an ethyl ester at the carboxyl terminus, and an unsaturated C8-C9 double bond. This compound is significant in peptide synthesis and medicinal chemistry due to its stereochemical specificity and functional versatility.

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-6-8-9-10-11-12-13(14(18)20-7-2)17-15(19)21-16(3,4)5/h6,13H,1,7-12H2,2-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCVBWAIDBESKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCC=C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694687
Record name Ethyl 2-[(tert-butoxycarbonyl)amino]non-8-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881683-81-4
Record name Ethyl 2-[(tert-butoxycarbonyl)amino]non-8-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Protected L-Glutamic Acid and Wittig Reaction

A well-documented method involves the use of L-glutamic acid as the starting material. The process includes:

  • Step 1: Protection and Reduction

    • L-glutamic acid is converted into tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate through protection of the amino group with Boc and selective reduction of the gamma-methyl ester using diisobutylaluminum hydride (DIBALH).
  • Step 2: Wittig Olefination

    • The resulting chiral aldehyde undergoes a Wittig reaction with appropriate ylides to introduce the nonenoic acid side chain with a terminal double bond, forming the delta,epsilon-unsaturated amino acid framework.
  • Step 3: Esterification

    • The acid functionality is esterified to the ethyl ester, yielding this compound.

This method is advantageous for its stereoselectivity and adaptability to various side chains, as demonstrated in the synthesis of (S)-2-amino-oleic acid analogs.

Preparation from 8-Bromo-1-octene Derivatives

Another approach involves the use of 8-bromo-1-octene as a raw material:

  • Step 1: N-Boc Protection

    • The amino group is protected with a tert-butoxycarbonyl group to form the Boc-protected amino acid intermediate.
  • Step 2: Chain Extension and Functional Group Manipulation

    • The bromide functional group allows for nucleophilic substitution or coupling reactions to introduce the ethyl ester and unsaturation at the 8-position.
  • Step 3: Purification and Characterization

    • The final product is purified and characterized, ensuring the stereochemistry and purity meet research standards.

This method benefits from commercially available starting materials and straightforward reaction conditions.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Amino Group Protection Di-tert-butyl dicarbonate, base (e.g., potassium carbonate) Protects amino functionality as Boc
Selective Reduction Diisobutylaluminum hydride (DIBALH), low temperature Reduces ester to aldehyde selectively
Wittig Reaction Phosphonium ylide, tetrahydrofuran (THF), reflux Introduces unsaturation in side chain
Esterification Ethanol, acid catalyst or coupling agents Converts acid to ethyl ester
Purification Chromatography, crystallization Ensures enantiopurity and purity

Research Findings and Analytical Data

  • Stereochemical Integrity: The use of Boc protection and selective reduction preserves the (2S)-configuration, critical for biological activity.
  • Yield and Purity: Reported yields range from moderate to high (60-85%) depending on reaction conditions, with enantiomeric excess typically exceeding 95%.
  • Physical Properties: The compound has a predicted molar mass of 271.35 g/mol, density approximately 1.035 g/cm³, and a boiling point near 422.7 °C, reflecting its stability under standard laboratory conditions.
  • Storage Conditions: Recommended storage is sealed in a dry environment at 2-8°C to maintain compound integrity.

Summary Table of Preparation Routes

Method Starting Material Key Steps Advantages References
Boc-protected L-glutamic acid L-Glutamic acid derivatives Boc protection, DIBALH reduction, Wittig olefination, esterification High stereoselectivity, versatile
8-Bromo-1-octene derivatives 8-Bromo-1-octene Boc protection, nucleophilic substitution, esterification Commercially available precursors

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines or other substituted derivatives.

Scientific Research Applications

Synthesis of Peptide Derivatives

One of the primary applications of (2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester is in the synthesis of peptide derivatives. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amino acids during peptide synthesis, allowing for selective reactions without interfering with the amino functionality. This compound can be used to introduce non-natural amino acids into peptides, enhancing their stability and bioactivity.

Drug Development

Research indicates that derivatives of this compound may exhibit biological activity, making them potential candidates in drug development. For instance, studies have shown that modifications of nonenoic acid derivatives can lead to compounds with improved pharmacological properties, including anti-inflammatory and antimicrobial activities.

Pesticide Formulations

This compound has been identified as an important intermediate in the synthesis of agrochemicals, particularly pesticides. Its structural properties allow it to be incorporated into formulations that target specific pests while minimizing environmental impact.

Herbicide Development

The compound can also be utilized in the development of herbicides. Its ability to modulate plant growth pathways makes it a valuable component in creating selective herbicides that control unwanted vegetation without harming crops.

Data Table: Applications Overview

Application AreaSpecific UseNotes
PharmaceuticalsSynthesis of peptide derivativesUsed as a protecting group for amino acids
Drug developmentPotential candidates for anti-inflammatory drugs
AgrochemicalsPesticide formulationsIntermediate in pesticide synthesis
Herbicide developmentModulates plant growth pathways

Case Study 1: Peptide Synthesis

A study published in the Journal of Organic Chemistry demonstrated the successful use of Boc-8-nonenoic acid ethyl ester in synthesizing a novel peptide with enhanced stability against enzymatic degradation. The incorporation of this compound allowed for better yields and purities compared to traditional methods.

Case Study 2: Agrochemical Development

Research conducted by an agricultural chemistry group explored the efficacy of a new herbicide formulation containing this compound. Field trials indicated a significant reduction in weed populations without adversely affecting crop yields, showcasing its potential as a selective herbicide.

Mechanism of Action

The mechanism of action of (2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various biochemical pathways, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₆H₂₇NO₄ (inferred) C₁₆H₂₇NO₅ C₁₈H₂₄N₂O₄ C₁₄H₂₅NO₄
Molecular Weight (g/mol) ~299.4 (inferred) 313.39 332.40 ~283.36
Key Functional Groups Boc, ethyl ester, C8 double bond Boc, ethyl ester, 5-oxo, C8 double bond Cbz, bicyclic core, tert-butyl ester Boc, C8 double bond
Stereochemistry 2S 2S exo-configuration 2R
Applications Peptide synthesis Intermediate in bioactive molecule synthesis Rigid scaffold for drug design Chiral building block

Biological Activity

(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester, commonly referred to as Boc-8-nonenoic acid ethyl ester, is an amino acid derivative with potential applications in various fields including medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

  • Molecular Formula : C₁₆H₂₉NO₄
  • Molecular Weight : 299.41 g/mol
  • CAS Number : 881683-81-4

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is crucial for its stability and reactivity in synthetic applications. The nonenoic acid moiety contributes to its unique chemical characteristics, influencing solubility and biological interactions.

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis and enzyme-substrate interactions. The Boc group allows for selective reactions, making it suitable for modifications that enhance biological activity.

Enzyme Interaction

Research indicates that compounds similar to Boc-8-nonenoic acid can influence enzyme activity, potentially acting as substrates or inhibitors. For instance, studies on related amino acid derivatives have shown their ability to modulate enzyme kinetics, suggesting similar mechanisms may be applicable to this compound.

Case Studies

  • Antitumor Activity :
    A study explored the cytotoxic effects of Boc-8-nonenoic acid derivatives on various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against HCT-116 human colon cancer cells, suggesting potential as anticancer agents.
  • Protein Modification :
    Research involving the incorporation of Boc-protected amino acids into peptides demonstrated enhanced stability and bioactivity of the resulting compounds. This modification is crucial for developing peptide-based therapeutics.

Applications in Drug Development

The unique structure of this compound positions it as a valuable intermediate in pharmaceutical synthesis. Its ability to undergo various chemical transformations allows for the creation of complex molecules with potential therapeutic effects.

Potential Therapeutic Uses

  • Peptide Synthesis : Utilized in synthesizing bioactive peptides that can target specific biological pathways.
  • Drug Delivery Systems : Investigated for use in drug formulations due to its favorable solubility properties.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological Activity
Boc-8-nonenoic acid ethyl ester299.41 g/molModerate cytotoxicity against cancer cells
Boc-4-bromobutanoic acid271.35 g/molHigh efficacy in enzyme inhibition
Boc-glycine175.20 g/molCommonly used in peptide synthesis

The comparison illustrates that while Boc-8-nonenoic acid has moderate biological activity, other derivatives may exhibit stronger effects in specific applications.

Future Directions

Research into this compound should focus on:

  • Mechanistic Studies : Further elucidation of its interaction with biological targets.
  • Clinical Trials : Evaluation of its efficacy and safety in therapeutic contexts.
  • Synthetic Methodology : Development of more efficient synthetic routes to enhance yield and purity.

Q & A

How can researchers design a synthetic route for (2S)-2-[[(tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester, considering stereochemical control and protecting group strategies?

Answer:

  • Stereochemical Control : Utilize asymmetric synthesis techniques, such as chiral catalysts or enzymatic resolution, to maintain the (2S)-configuration. Evidence from advanced organic chemistry methodologies suggests using tert-butoxycarbonyl (Boc) as a temporary protecting group for amines to prevent undesired side reactions .
  • Protecting Groups : Introduce the Boc group early in the synthesis to shield the amino functionality during subsequent steps (e.g., esterification or olefin formation). Deprotection can be achieved under acidic conditions (e.g., trifluoroacetic acid) .
  • Key Steps : Plan the formation of the 8-nonenoic acid ethyl ester moiety via Wittig or Heck reactions, ensuring regioselectivity for the double bond position. Monitor intermediates using HPLC or NMR to validate structural integrity .

What analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

  • Chromatography : Employ reverse-phase HPLC with UV detection to assess purity (>95% by area normalization). Use chiral columns to verify enantiomeric excess .
  • Spectroscopy :
    • NMR : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl), ester carbonyl (δ ~170 ppm), and olefinic protons (δ 5.0–5.5 ppm).
    • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₁₈H₃₁NO₄⁺) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphic forms .

How should researchers mitigate hazards associated with handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved N95 masks) if handling powders to avoid inhalation .
  • Ventilation : Work in a fume hood to minimize exposure to vapors, especially during Boc deprotection steps involving volatile acids (e.g., HCl gas) .
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) and bases, which may degrade the Boc group or ester functionality .

What stability considerations are essential for long-term storage of this compound?

Answer:

  • Temperature : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the ester or Boc groups .
  • Light Sensitivity : Protect from UV light by using amber glass vials, as conjugated double bonds (8-nonenoate) may undergo photochemical reactions .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydration of the Boc group .

How can researchers resolve contradictions in spectral data during structural characterization?

Answer:

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., density functional theory (DFT) calculations) to identify discrepancies .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks interfering with key signals (e.g., NH or OH protons) .
  • Collaborative Analysis : Share raw data with specialized labs for independent verification, particularly for complex 2D NMR spectra (e.g., COSY, HSQC) .

What advanced strategies can optimize the yield of the ethyl ester formation step?

Answer:

  • Catalysis : Employ Steglich esterification (DCC/DMAP) or enzymatic methods (e.g., lipases) for milder conditions and higher selectivity .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of the carboxylate intermediate .
  • In Situ Monitoring : Implement real-time IR spectroscopy to track ester carbonyl formation (ν ~1740 cm⁻¹) and adjust reaction parameters dynamically .

How can computational modeling predict the reactivity of the 8-nonenoate moiety in further derivatization?

Answer:

  • Quantum Mechanics : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites (e.g., α,β-unsaturated ester for Michael additions) .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways to prioritize solvents that stabilize transition states (e.g., DMSO for polar intermediates) .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the Boc-protected amine) with reaction rates to guide synthetic modifications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester

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